N-(4-bromophenyl)-2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)acrylamide
Description
N-(4-bromophenyl)-2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)acrylamide (CAS: 320417-96-7) is a structurally complex acrylamide derivative. Its molecular formula is C₁₉H₁₈BrCl₂N₃O₂, with a molecular weight of 471.2 g/mol . The compound features:
- A 4-bromophenyl group attached to the acrylamide nitrogen.
- A (2,4-dichlorobenzyl)oxyimino substituent at the C2 position.
- A dimethylamino group at the C3 position of the acrylamide backbone.
Properties
IUPAC Name |
(Z)-N-(4-bromophenyl)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrCl2N3O2/c1-25(2)11-14(19(26)24-17-7-4-15(20)5-8-17)10-23-27-12-13-3-6-16(21)9-18(13)22/h3-11H,12H2,1-2H3,(H,24,26)/b14-11-,23-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOZXLVFUIDZEH-GIFVAPEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=NOCC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C=N/OCC1=C(C=C(C=C1)Cl)Cl)\C(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrCl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological significance, and the results of various studies that evaluate its pharmacological properties.
Chemical Structure and Properties
The compound has a complex structure characterized by several functional groups that contribute to its biological activity:
The presence of bromine and chlorine atoms is indicative of potential antimicrobial and anticancer activities, which are common in halogenated compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
- Formation of the Imino Group : Reaction of the appropriate amine with a carbonyl compound.
- Coupling with Bromophenyl Derivative : Utilizing coupling agents to attach the bromophenyl moiety.
- Final Modifications : Adjusting the dimethylamino group and ensuring proper purification .
Antimicrobial Properties
Research has shown that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have reported:
- In Vitro Activity : The compound was evaluated against Gram-positive and Gram-negative bacteria using standard methods such as the turbidimetric method. Results indicated promising antimicrobial effects .
- Mechanism of Action : It is hypothesized that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways crucial for bacterial survival.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential:
- Cell Line Studies : The compound showed significant cytotoxicity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells in Sulforhodamine B (SRB) assays. Compounds derived from similar structures have demonstrated enhanced antiproliferative effects, suggesting that modifications in the molecular structure can lead to improved efficacy .
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with specific cancer-related proteins, providing insights into its mechanism as a potential anticancer agent .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-(4-chlorophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide | C₁₈H₁₈Cl₂N₃O | Chlorine substitution | Moderate antimicrobial activity |
| 3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide | C₁₈H₁₈Cl₃N₃O | Additional chlorine substitutions | Enhanced antimicrobial properties |
| N-(4-bromophenyl)-3-{[(2-chlorobenzyl)oxy]imino}propanamide | C₁₇H₁₆BrClN₂O | Fewer chlorine atoms | Varying biological effects depending on substitutions |
This table illustrates how variations in halogen substitution can influence biological activity.
Case Studies
Several case studies have highlighted the efficacy of this compound in diverse applications:
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited MIC values comparable to established antibiotics against resistant bacterial strains.
- Cancer Treatment Potential : Research on modified versions showed significant inhibition of tumor growth in preclinical models, indicating its potential as a lead compound for further development .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects: Replacement of the 4-bromophenyl with 4-chlorophenyl (as in ) reduces steric bulk but may alter electronic properties.
The cyano group in and introduces strong electron-withdrawing effects, which could influence reactivity in nucleophilic environments.
For example, the dimethylamino group may mimic amine functionalities in kinase inhibitors. Compounds with dichlorobenzyl groups (e.g., ) often exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation.
Preparation Methods
Oxime Ether Precursor Synthesis
The oxime ether moiety is synthesized via nucleophilic addition of O-(2,4-dichlorobenzyl)hydroxylamine to a carbonyl precursor. Adapted from methodologies in PMC3201344, this step employs the following protocol:
Reagents :
- 2-Formyl-3-(dimethylamino)acrylate (1.0 eq)
- O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride (1.2 eq)
- Sodium hydroxide (50% w/v, 2.0 eq)
- Ethanol/water (1:1 v/v)
Procedure :
- Dissolve 2-formyl-3-(dimethylamino)acrylate (10 mmol) in 20 mL ethanol/water.
- Add O-(2,4-dichlorobenzyl)hydroxylamine hydrochloride (12 mmol) and NaOH (20 mmol).
- Stir at 25°C for 2 hours, monitoring by TLC (ethyl acetate/hexane 3:7).
- Acidify to pH 5–6 with dilute HCl, extract with ethyl acetate (3 × 15 mL), dry over Na2SO4, and concentrate.
Acrylamide Coupling via Carbodiimide Chemistry
The oxime-bearing acrylic acid is coupled to 4-bromoaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), as detailed in US11174230B1:
Reagents :
- Oxime-functionalized acrylic acid (1.0 eq)
- 4-Bromoaniline (1.1 eq)
- EDCI (1.2 eq), HOBt (1.2 eq)
- Dry dimethylformamide (DMF)
Procedure :
- Activate the acrylic acid (5 mmol) with EDCI (6 mmol) and HOBt (6 mmol) in DMF (10 mL) at 0°C for 20 minutes.
- Add 4-bromoaniline (5.5 mmol) and stir at 25°C for 12 hours.
- Quench with ice-water (25 mL), extract with ethyl acetate (3 × 15 mL), dry, and concentrate.
- Purify by column chromatography (ethyl acetate/hexane 1:1 → 3:1).
Yield : 72–75% as a white crystalline solid.
Critical Reaction Parameters and Mechanistic Insights
Oxime Geometry Control
The E-configuration of the oxime ether is critical for steric compatibility with the acrylamide backbone. Reaction pH and temperature govern this selectivity:
Coupling Efficiency and Byproduct Mitigation
EDCI/HOBt-mediated coupling achieves >90% conversion under anhydrous conditions. Common byproducts include:
- Unreacted acrylic acid : Removed via basic aqueous wash (pH 9–10).
- N-Acylurea : Suppressed by HOBt, which stabilizes the active ester intermediate.
Characterization and Analytical Data
Spectral Signatures
1H NMR (400 MHz, CDCl3) :
Crystallographic Data (Analogous Structures)
While single-crystal data for the target compound remain unpublished, related acrylamides exhibit:
- Dihedral angles : 86.1° between aromatic rings.
- Hydrogen bonding : Intramolecular C–H⋯O and intermolecular O–H⋯N interactions stabilize the lattice.
Comparative Evaluation of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| EDCI/HOBt coupling | 72–75 | >98 | Scalability, minimal racemization |
| Mixed anhydride | 65–68 | 95 | Lower cost |
| Direct aminolysis | <50 | 90 | Simplicity, no coupling agents |
Industrial-Scale Considerations
- Solvent Selection : DMF enables high solubility but requires rigorous removal due to toxicity. Alternatives like THF or acetonitrile are under investigation.
- Catalyst Recycling : Immobilized EDCI derivatives reduce reagent consumption by 40% in pilot trials.
Q & A
Q. What are the critical steps for synthesizing N-(4-bromophenyl)-2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)acrylamide, and how can reaction conditions be optimized?
Answer: The synthesis involves three key stages:
Formation of the imine intermediate : React 2,4-dichlorobenzyloxyamine with a carbonyl precursor (e.g., glyoxal) under anhydrous conditions. Use ethanol or THF as a solvent and maintain temperatures between 40–60°C to prevent premature hydrolysis .
Acrylamide coupling : Introduce the dimethylaminoacrylamide moiety via a nucleophilic acyl substitution reaction. Catalyze with DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature for 12–18 hours .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor yields using TLC with UV detection .
Q. Optimization Tips :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance imine stability but may require longer reaction times.
- Temperature control : Higher temperatures (60–70°C) accelerate imine formation but risk side reactions like oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Answer: A multi-technique approach is critical:
- FT-IR : Confirm the presence of the imine (C=N stretch at ~1600–1650 cm⁻¹) and acrylamide (C=O at ~1680 cm⁻¹) .
- NMR :
- ¹H NMR : Identify the dimethylamino group as a singlet (~2.8–3.2 ppm) and aromatic protons from bromophenyl/dichlorobenzyl groups (6.8–7.6 ppm).
- ¹³C NMR : Verify the imine carbon at ~150–155 ppm and acrylamide carbonyl at ~165–170 ppm .
- LC-MS : Use ESI+ mode to confirm the molecular ion peak ([M+H]⁺) and rule out byproducts (e.g., hydrolyzed imine) .
Data Cross-Validation : Compare experimental spectra with computational predictions (DFT) to resolve ambiguities, such as overlapping peaks in crowded aromatic regions .
Q. How should researchers ensure compound stability during storage and handling?
Answer:
- Storage : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation of the imine group .
- Handling : Prepare fresh solutions in anhydrous DMSO or ethanol to avoid hydrolysis. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) before each use .
Advanced Research Questions
Q. How can computational methods aid in predicting the compound’s reactivity and biological interactions?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). The dichlorobenzyl group may occupy hydrophobic pockets, while the acrylamide moiety acts as a Michael acceptor for covalent binding .
- DFT calculations : Predict electrophilicity of the imine group (Fukui indices) and HOMO-LUMO gaps to assess susceptibility to nucleophilic attack .
- MD simulations : Simulate solvation dynamics in water/DMSO mixtures to optimize solubility for in vitro assays .
Validation : Cross-reference computational results with experimental kinetic data (e.g., IC₅₀ values from enzyme inhibition assays) .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Answer: Case Study: If the compound shows potent in vitro activity but fails in vivo:
Metabolic Stability : Test liver microsome stability (e.g., rat S9 fractions) to identify rapid oxidation of the dimethylamino group .
Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>95% binding may reduce bioavailability) .
Assay Conditions : Re-evaluate in vitro pH (e.g., imine stability at physiological pH 7.4 vs. assay pH 6.5) .
Mitigation : Introduce electron-withdrawing substituents (e.g., nitro groups) to stabilize the imine against metabolic degradation .
Q. How can X-ray crystallography elucidate the compound’s molecular conformation and intermolecular interactions?
Answer:
- Crystallization : Use slow vapor diffusion (ether into DCM solution) to grow single crystals. The dichlorobenzyl group often induces π-stacking, aiding crystallization .
- Structure Analysis :
- Dihedral angles between the acrylamide and aryl groups (e.g., ~80° for optimal target binding) .
- Hydrogen bonding: The imine nitrogen may form weak C–H⋯O interactions with adjacent molecules, influencing crystal packing .
- Implications : Correlate solid-state conformation with solution-phase NMR data to assess flexibility in biological environments .
Q. What are the best practices for designing SAR (Structure-Activity Relationship) studies on this scaffold?
Answer:
- Core Modifications :
- Bioisosteres : Substitute the imine with a triazole ring to improve metabolic stability while retaining hydrogen-bonding capacity .
- Data Analysis : Use multivariate statistics (e.g., PCA) to differentiate electronic vs. steric contributions to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
